5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one
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Overview
Description
5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one is a chromone derivative. Chromones are a class of naturally occurring compounds found in various plants and fungi. This particular compound is known for its unique structure and potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one typically involves the use of modern spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structure elucidation . The compound can be isolated from ethanol extracts of red soil agarwood (Aquilaria crassna) using various chromatographic techniques, including silica gel, Sephadex LH-20, and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily studied in a research context. the extraction and purification processes used in laboratory settings could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
Scientific Research Applications
5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide in mouse mononuclear macrophages, indicating its potential anti-inflammatory activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromone derivatives such as agarotetrol, isoagarotetrol, and various 2-(2-phenylethyl)chromones . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20O7 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3 |
InChI Key |
NRDKOXSXHXTKHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Origin of Product |
United States |
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